4-(Cyclohexylcarbonyl)pyridine
Description
4-(Cyclohexylcarbonyl)pyridine is a pyridine derivative featuring a cyclohexylcarbonyl (C₆H₁₁CO-) substituent at the 4-position of the pyridine ring. This compound is synthesized via the reaction of pyridine with cyclohexanecarbonyl chloride in the presence of pyridine as a base . The cyclohexylcarbonyl group confers significant lipophilicity and steric bulk, which influences its physical and electronic properties. While direct experimental data on its melting point, solubility, or bioactivity are sparse in the provided evidence, inferences can be drawn from structurally related pyridine derivatives discussed in the literature.
Properties
IUPAC Name |
cyclohexyl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTGIHAIWOHFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186576 | |
| Record name | Ketone, cyclohexyl 4-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32921-23-6 | |
| Record name | Cyclohexyl-4-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32921-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, cyclohexyl 4-pyridyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032921236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, cyclohexyl 4-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylcarbonyl)pyridine typically involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components. One common method is the [4 + 2] cycloaddition reaction, which can be catalyzed by transition metals or proceed via thermal pericyclic reactions . Another approach involves the condensation of carbonyl compounds or cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of these methods.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexylcarbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functionalized pyridine derivatives.
Substitution: It can participate in substitution reactions, where the cyclohexylcarbonyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
4-(Cyclohexylcarbonyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylcarbonyl)pyridine involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Physical Properties
Pyridine derivatives vary widely based on substituents, which dictate their molecular weight, melting points, and solubility. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
Key Observations :
- Lipophilicity: The cyclohexylcarbonyl group in this compound enhances lipophilicity compared to polar substituents like aminoethyl (-NH₂CH₂CH₂-) or hydrophilic groups. This trait may improve membrane permeability in biological systems .
- Melting Points : Substituted phenylpyridines (e.g., 4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives) exhibit high melting points (268–287°C) due to planar aromatic stacking , whereas alkyl-substituted derivatives like 4-(4-Chlorobutyl)pyridine remain liquids at room temperature .
Electronic and Reactivity Properties
The electronic nature of substituents significantly impacts frontier molecular orbital (FMO) energy gaps, chemical reactivity, and absorption spectra.
Table 2: Electronic Properties of Selected Compounds
Key Observations :
- HOMO-LUMO Gaps: 4-(1-Aminoethyl)pyridine exhibits a gap of 6.08 eV, indicative of moderate bioactivity .
- Solvent Effects: Polar solvents like water redshift absorption maxima in amino-substituted pyridines (e.g., 4-(1-Aminoethyl)pyridine: 256 nm in gas → 246 nm in water) due to solvatochromism .
Biological Activity
4-(Cyclohexylcarbonyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a cyclohexylcarbonyl group attached to the pyridine ring, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C_{12}H_{13}N O
- Molecular Weight : 201.24 g/mol
Biological Activity Overview
Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities, including:
- Antimicrobial Activity : Some pyridine derivatives have shown promising antimicrobial effects against various bacterial strains.
- Antitumor Activity : Certain studies suggest that modifications in pyridine structures can lead to enhanced anticancer properties.
- Anti-inflammatory Effects : Pyridine compounds may also play a role in modulating inflammatory responses.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against several pathogenic bacteria, demonstrating its potential as an antimicrobial agent.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Escherichia coli | 15 |
| This compound | Staphylococcus aureus | 18 |
| This compound | Pseudomonas aeruginosa | 12 |
Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested against various tumor types, revealing IC50 values that suggest its effectiveness in inhibiting cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.2 |
| A549 (Lung Cancer) | 12.1 |
Case Studies
One notable case study involved the synthesis and evaluation of a series of cyclohexyl-substituted pyridines, including this compound. Researchers found that these compounds not only displayed significant cytotoxicity against cancer cell lines but also exhibited selectivity towards tumor cells over normal cells, highlighting their therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Modifications at the carbonyl position or substituents on the pyridine ring may enhance its activity. Research suggests that larger hydrophobic groups can improve interaction with biological targets, thereby increasing potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
